An In-depth Technical Guide to the Physicochemical Properties of N-[3-(4-bromophenoxy)propyl]cyclopropanamine
An In-depth Technical Guide to the Physicochemical Properties of N-[3-(4-bromophenoxy)propyl]cyclopropanamine
Introduction
N-[3-(4-bromophenoxy)propyl]cyclopropanamine is a novel chemical entity with potential applications in pharmaceutical research and development. Its unique structural composition, featuring a cyclopropylamine moiety linked via a propyl chain to a 4-bromophenoxy group, suggests a complex interplay of physicochemical properties that are critical to its behavior in biological systems. The cyclopropylamine group is a recognized pharmacophore found in several marketed drugs, valued for its ability to modulate metabolic stability and receptor binding affinity.[1] The lipophilic 4-bromophenoxy group is anticipated to significantly influence the molecule's solubility and membrane permeability.
This technical guide provides a comprehensive overview of the core physicochemical properties of N-[3-(4-bromophenoxy)propyl]cyclopropanamine. As no experimental data for this specific molecule is publicly available, this document presents a combination of predicted values based on its constituent structural fragments and detailed, field-proven experimental protocols for their empirical determination. This approach is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to fully characterize this compound.
Chemical Identity and Structure
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IUPAC Name: N-[3-(4-bromophenoxy)propyl]cyclopropanamine
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Molecular Formula: C₁₂H₁₆BrNO
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Molecular Weight: 270.17 g/mol
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Chemical Structure:
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SMILES: C1CC1NC(C)COc2ccc(Br)cc2
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InChI: InChI=1S/C12H16BrNO/c1-9(15-8-6-7-8)10-16-12-4-2-11(13)3-5-12/h2-5,8-9,15H,6-7,10H2,1H3
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Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of N-[3-(4-bromophenoxy)propyl]cyclopropanamine. These values are estimations derived from the known properties of its structural components, namely cyclopropylamine and brominated aromatic ethers, and computational models. It is imperative that these predicted values are validated through empirical testing for any research or development applications.
| Property | Predicted Value | Significance in Drug Development |
| Melting Point (°C) | Solid at room temperature; likely in the range of 50-100 °C | Influences formulation, stability, and purification methods. |
| Boiling Point (°C) | > 300 °C (decomposes) | Important for purification by distillation, though decomposition at high temperatures is a key consideration. |
| Aqueous Solubility | Poorly soluble | Directly impacts bioavailability and formulation strategies.[2] |
| pKa | 9.0 - 10.0 | Governs the ionization state at physiological pH, affecting receptor interaction, solubility, and membrane transport.[3] |
| LogP | 3.5 - 4.5 | A key indicator of lipophilicity, influencing absorption, distribution, metabolism, and excretion (ADME) properties.[4] |
Experimental Protocols for Physicochemical Characterization
The following sections detail the standardized experimental procedures for the determination of the key physicochemical properties of N-[3-(4-bromophenoxy)propyl]cyclopropanamine. The rationale behind the selection of these methods is to ensure accuracy, reproducibility, and relevance to the context of pharmaceutical development.
Melting Point Determination
Rationale: The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid. A sharp melting range is characteristic of a pure compound, while impurities typically depress and broaden the melting range. The capillary method is a widely accepted and straightforward technique for this determination.[5]
Experimental Protocol:
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Sample Preparation: A small amount of the crystalline N-[3-(4-bromophenoxy)propyl]cyclopropanamine is finely powdered.
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Capillary Loading: The open end of a glass capillary tube is tapped into the powdered sample, and the tube is inverted and tapped gently to pack the solid into the closed end to a height of 2-3 mm.[6]
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Apparatus Setup: The loaded capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.[7]
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Heating: The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.
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Observation: The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.
Caption: Workflow for melting point determination using a capillary apparatus.
Boiling Point Determination
Rationale: For liquid compounds, the boiling point is a key characteristic property. The micro boiling point determination method is suitable for small sample quantities and provides an accurate measurement of the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.[8]
Experimental Protocol:
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Sample Preparation: A small volume (a few milliliters) of liquid N-[3-(4-bromophenoxy)propyl]cyclopropanamine is placed in a fusion tube.[9]
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Capillary Insertion: A capillary tube, sealed at one end, is placed open-end-down into the liquid.
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Heating: The fusion tube is attached to a thermometer and heated in a suitable heating bath (e.g., a Thiele tube with mineral oil).[10]
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Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube. The heat is then removed, and the liquid is allowed to cool.[11]
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Boiling Point Reading: The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.[11]
Caption: Step-by-step workflow for micro boiling point determination.
Aqueous Solubility Determination
Rationale: Aqueous solubility is a critical determinant of a drug's absorption and bioavailability. The shake-flask method is the gold standard for determining equilibrium solubility.[12]
Experimental Protocol:
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Sample Preparation: An excess amount of N-[3-(4-bromophenoxy)propyl]cyclopropanamine is added to a known volume of purified water (or a relevant buffer solution) in a sealed flask.
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Equilibration: The flask is agitated (e.g., on a shaker bath) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[13]
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Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
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Sampling and Analysis: A filtered aliquot of the supernatant is carefully removed and its concentration is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[14]
Caption: The sequential process of the shake-flask solubility determination.
pKa Determination
Rationale: The acid dissociation constant (pKa) defines the extent of ionization of a molecule at a given pH. For an amine, the pKa of its conjugate acid is a measure of its basicity. Potentiometric titration is a robust and widely used method for pKa determination.[15]
Experimental Protocol:
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Solution Preparation: A precise amount of N-[3-(4-bromophenoxy)propyl]cyclopropanamine is dissolved in a suitable solvent (often a water-methanol mixture to ensure solubility).
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Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.
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Titration: A standardized solution of a strong acid (e.g., HCl) is incrementally added to the amine solution using a precision burette.
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Data Acquisition: The pH of the solution is recorded after each addition of the titrant.
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Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point.[16]
Caption: Key components and analysis in potentiometric pKa determination.
LogP Determination
Rationale: The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is a critical parameter in predicting its ADME properties. The shake-flask method, followed by HPLC analysis, is a reliable approach for LogP determination.[17]
Experimental Protocol:
-
Phase Preparation: n-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.
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Partitioning: A known amount of N-[3-(4-bromophenoxy)propyl]cyclopropanamine is dissolved in one of the phases (e.g., n-octanol), which is then mixed with a known volume of the other phase in a separatory funnel.
-
Equilibration: The mixture is shaken vigorously to facilitate partitioning and then allowed to stand for complete phase separation.
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Analysis: The concentration of the compound in both the n-octanol and water phases is determined by a suitable analytical method, such as HPLC.[18]
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Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[4]
Caption: A logical flow diagram for the experimental determination of LogP.
Conclusion
The physicochemical properties of N-[3-(4-bromophenoxy)propyl]cyclopropanamine are pivotal to its potential as a therapeutic agent. This guide has provided a framework for understanding and determining these critical parameters. While the provided quantitative data are predictive, the detailed experimental protocols offer a clear and robust pathway for their empirical validation. A thorough characterization of the melting point, boiling point, solubility, pKa, and LogP will provide invaluable insights into the compound's behavior, guiding formulation development, and enabling the rational design of future drug candidates.
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